4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate
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Overview
Description
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a chlorosulphonyl group, a pyridylazo moiety, and a naphthyl pivalate structure, making it a versatile molecule in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate typically involves multiple steps, starting with the preparation of the naphthyl pivalate core. This is followed by the introduction of the pyridylazo group through azo coupling reactions. The final step involves the chlorosulphonylation of the compound under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The chlorosulphonyl group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Scientific Research Applications
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl acetate
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl butyrate
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl valerate
Uniqueness
Compared to similar compounds, 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate stands out due to its specific structural features, such as the pivalate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and selectivity.
Properties
CAS No. |
94006-33-4 |
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Molecular Formula |
C20H18ClN3O4S |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
[4-chlorosulfonyl-2-(pyridin-2-yldiazenyl)naphthalen-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18ClN3O4S/c1-20(2,3)19(25)28-18-14-9-5-4-8-13(14)16(29(21,26)27)12-15(18)23-24-17-10-6-7-11-22-17/h4-12H,1-3H3 |
InChI Key |
MRTVKYWNAPYBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)Cl)N=NC3=CC=CC=N3 |
Origin of Product |
United States |
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